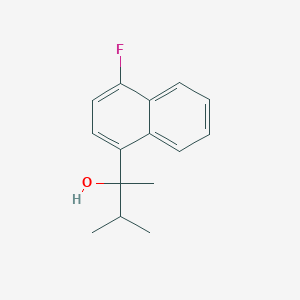

2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol

Description

2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol is a fluorinated tertiary alcohol characterized by a naphthalene ring substituted with a fluorine atom at the 4-position and a branched alkyl chain featuring a methyl group at the 3-position. The fluorine atom enhances lipophilicity and metabolic stability, while the tertiary alcohol group influences hydrogen-bonding capacity and solubility.

Properties

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FO/c1-10(2)15(3,17)13-8-9-14(16)12-7-5-4-6-11(12)13/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFXHXVBVAESRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC=C(C2=CC=CC=C21)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189961 | |

| Record name | 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443307-10-5 | |

| Record name | 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol typically involves the reaction of 4-fluoro-1-naphthyl derivatives with appropriate butanol precursors. One common method includes the use of Grignard reagents, where 4-fluoro-1-naphthyl magnesium bromide reacts with 3-methyl-2-butanone under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or hydrocarbons.

Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or ammonia in liquid ammonia.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated naphthalene ring can engage in aromatic stacking interactions, while the butanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

- Patent Compound ((2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) : Substituents: Differs in aromatic system (difluorophenyl vs. fluoronaphthalenyl) and additional functional groups (triazole, methylenepiperidine). The fluoronaphthalenyl group in the target compound introduces greater steric bulk and extended π-conjugation, which may improve binding affinity in hydrophobic environments.

- T3D4492 (2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) : Substituents: Chlorophenyl and cyclopropyl groups vs. fluoronaphthalenyl and methyl. Implications: Chlorine’s electronegativity may alter electronic properties compared to fluorine.

Functional Group Comparison

- BF-5232 (3-(4-Fluoronaphthalen-1-yl)benzoic acid) :

- Functional Group : Carboxylic acid vs. tertiary alcohol.

- Implications : The carboxylic acid group increases polarity and acidity, enabling salt formation and improved aqueous solubility. In contrast, the tertiary alcohol in the target compound reduces acidity but enhances lipophilicity, favoring membrane permeability.

Hypothetical Data Table

Research Findings and Limitations

- Structural Insights : The fluoronaphthalene system in the target compound offers unique steric and electronic properties compared to smaller aromatic systems (e.g., phenyl or pyridyl derivatives) .

- Data Gaps : Direct experimental data (e.g., solubility, melting points, bioactivity) for 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol are absent in the provided evidence, necessitating further empirical studies.

Biological Activity

2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H15F

- Molecular Weight : 202.26 g/mol

- CAS Number : Not specified in the results.

The biological activity of 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol is primarily attributed to its interactions at the molecular level. Key mechanisms include:

- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or activating their activity.

- Receptor Modulation : It may modulate receptor functions, influencing signaling pathways associated with cellular processes such as proliferation and apoptosis.

- Cellular Pathways : The compound could affect critical cellular pathways, impacting processes like energy metabolism and immune responses.

Biological Activity Studies

Research on 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol has highlighted several areas of biological activity:

2. Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties by inhibiting enzymes involved in neurodegenerative processes. These findings suggest that 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol could be explored for its potential in treating neurological disorders.

3. Anti-inflammatory Activity

Compounds containing fluorinated aromatic rings have been shown to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and modulation of immune responses have been observed, indicating potential therapeutic applications for inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Case Studies and Research Findings

Recent studies have focused on the structural analysis and biological testing of compounds similar to 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol:

-

Case Study on Anticancer Activity :

- A study demonstrated that fluorinated compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- The study highlighted the importance of substituent groups in enhancing biological activity, suggesting that further exploration into derivatives like 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol could yield significant findings.

-

Neuroprotective Mechanisms :

- Research into related compounds revealed their ability to protect neuronal cells from oxidative stress by scavenging free radicals and reducing inflammatory markers.

- These findings support the hypothesis that 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol may also exhibit similar protective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.